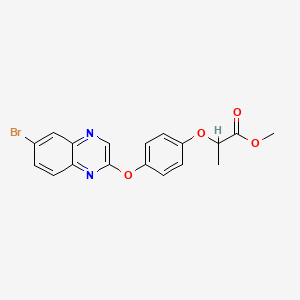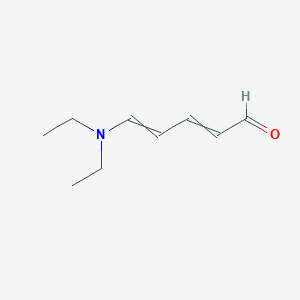
5-(Diethylamino)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)penta-2,4-dienal is a conjugated carbonyl compound that belongs to the class of push-pull conjugated dienes. This compound is characterized by the presence of a diethylamino group attached to a penta-2,4-dienal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)penta-2,4-dienal can be achieved through several methods. One common approach involves the reaction of pyridinium salts with appropriate reagents to yield the desired compound. Another method involves the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to produce this compound in larger quantities. The use of palladium-catalyzed reactions and other catalytic processes can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Diethylamino)penta-2,4-dienal undergoes various types of chemical reactions, including nucleophilic addition, electrophilic substitution, and oxidation. The compound’s conjugated diene structure makes it susceptible to both nucleophilic and electrophilic attacks .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong electrophilic agents such as phosphorus oxychloride (POCl3) and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like chloroform (CDCl3) and controlled temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can yield various unsaturated compounds, while oxidation reactions can produce corresponding aldehydes or ketones .
Scientific Research Applications
5-(Diethylamino)penta-2,4-dienal has several scientific research applications, particularly in the fields of chemistry, biology, and materials science. In chemistry, it is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations. In biology, the compound’s derivatives have been studied for their potential role in the biosynthesis of marine alkaloids, such as those in the manzamine family . Additionally, the compound’s nonlinear optical properties make it a candidate for applications in materials science, including the development of NLO materials .
Mechanism of Action
The mechanism of action of 5-(Diethylamino)penta-2,4-dienal involves its ability to act as both a nucleophile and an electrophile due to its push-pull conjugated diene structure. This dual reactivity allows the compound to participate in various chemical reactions, targeting specific molecular sites. The compound’s interaction with nucleophiles and electrophiles can lead to the formation of iminium salts and other reactive intermediates, which further undergo transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(Diethylamino)penta-2,4-dienal include other conjugated dienals and their derivatives, such as 5-aminopenta-2,4-dienal and its N,N-disubstituted derivatives (Zincke aldehydes) . These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the diethylamino group, which enhances its nucleophilic and electrophilic reactivity.
Properties
CAS No. |
77226-53-0 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-(diethylamino)penta-2,4-dienal |
InChI |
InChI=1S/C9H15NO/c1-3-10(4-2)8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
ZRZCKJONECYVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



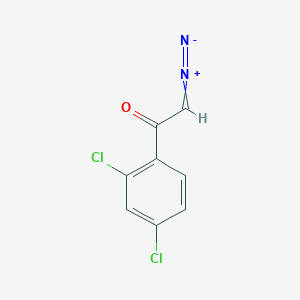
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
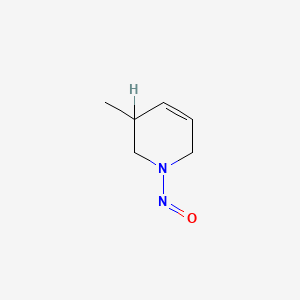

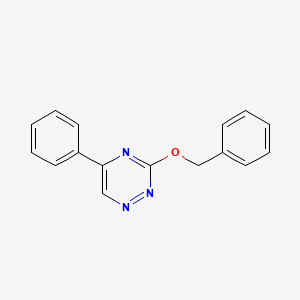
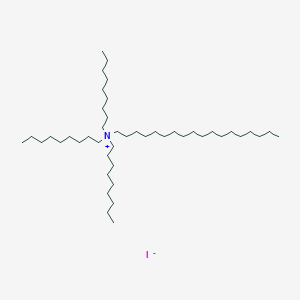
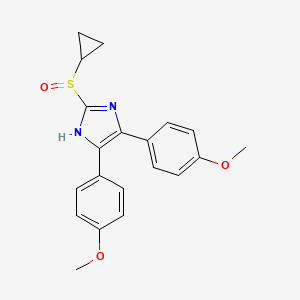

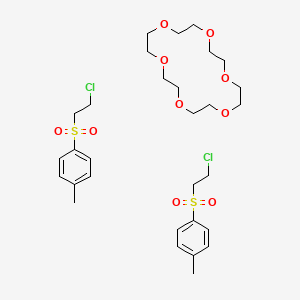
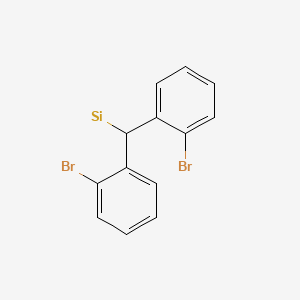

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
